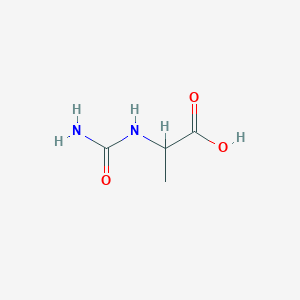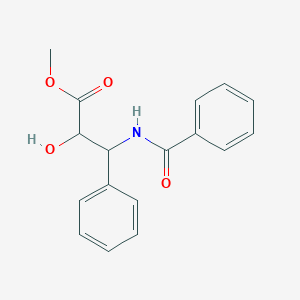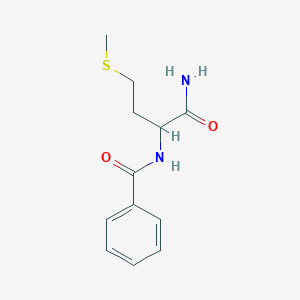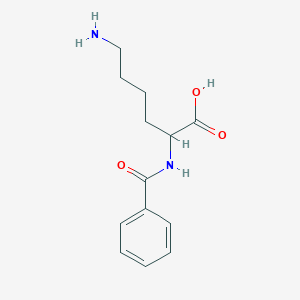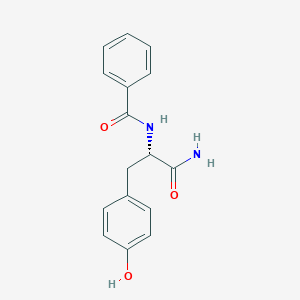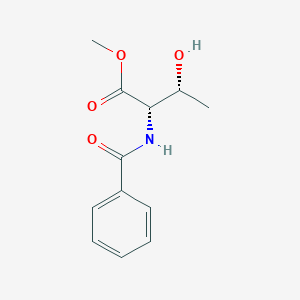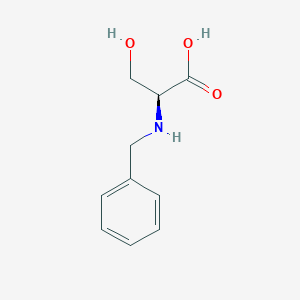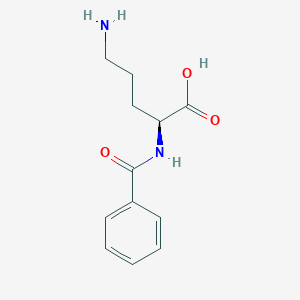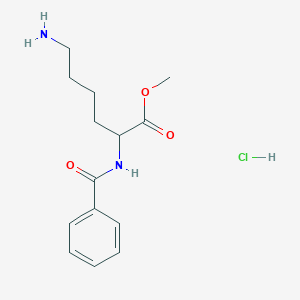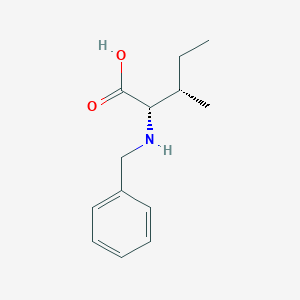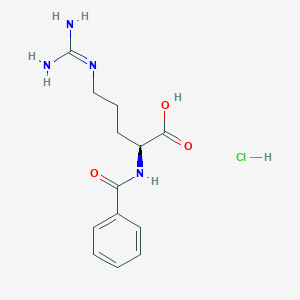
Nalpha-Benzoyl-DL-arginine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Benzoyl-DL-arginine hydrochloride is a synthetic compound commonly used as a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin. It is particularly valuable in enzyme analysis due to its ability to release a detectable chromophore, p-nitroaniline, upon hydrolysis .
Mechanism of Action
Target of Action
Nalpha-Benzoyl-DL-arginine hydrochloride is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in various biological processes, including digestion and immune response.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound at the bond between the arginine and the p-nitroaniline moieties . This cleavage releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathways. The release of p-nitroaniline upon cleavage can be used to monitor the activity of the target enzymes . This can provide insights into the functioning and regulation of these pathways.
Result of Action
The cleavage of this compound by proteolytic enzymes results in the release of p-nitroaniline . This can be quantified by colorimetric analysis, providing a measure of the activity of the target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Benzoyl-DL-arginine hydrochloride typically involves the benzoylation of DL-arginine followed by the introduction of a hydrochloride group. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine to facilitate the benzoylation process. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Benzoyl-DL-arginine hydrochloride primarily undergoes hydrolysis reactions. The hydrolysis of the compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .
Common Reagents and Conditions
Hydrolysis: This reaction is typically carried out in aqueous solutions, often in the presence of proteolytic enzymes like trypsin or amidase.
Benzoylation: Benzoyl chloride is commonly used as the benzoylating agent, with bases like sodium hydroxide or pyridine to facilitate the reaction.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be detected by colorimetric analysis due to its chromogenic properties .
Scientific Research Applications
Nalpha-Benzoyl-DL-arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzyme assays to study the activity of proteolytic enzymes.
Biology: The compound is employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: It is used in diagnostic assays to measure enzyme activity in various biological samples.
Industry: The compound finds applications in the development of enzyme-based industrial processes and products.
Comparison with Similar Compounds
Similar Compounds
Nalpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Similar to Nalpha-Benzoyl-DL-arginine hydrochloride but with a specific stereochemistry (L-form).
Nalpha-Benzoyl-DL-arginine ethyl ester hydrochloride: Another derivative with an ethyl ester group instead of the p-nitroaniline moiety.
Uniqueness
This compound is unique due to its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Its hydrolysis releases a detectable chromophore, making it highly valuable in enzyme assays and diagnostic applications .
Properties
IUPAC Name |
(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUHKRVLRTIBV-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595377 |
Source


|
| Record name | N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125652-40-6 |
Source


|
| Record name | N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
